1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a heterocyclic compound featuring a benzo[d][1,3]dioxole (a methylenedioxyphenyl moiety) linked via a urea bridge to a pyrano[4,3-c]pyrazole scaffold. The synthesis of such compounds typically involves condensation reactions between amines and azides or pyrazolooxazinones under reflux conditions, followed by crystallization from ethanol or ethanol-acetic acid mixtures .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-13-4-5-22-8-11(13)12(19-20)7-17-16(21)18-10-2-3-14-15(6-10)24-9-23-14/h2-3,6H,4-5,7-9H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXEEPYFWEMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and biological mechanisms.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a tetrahydropyrano[4,3-c]pyrazole side chain. The molecular formula is , with a molecular weight of approximately 354.41 g/mol.
Biological Activity
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study by Zhang et al. demonstrated that such compounds can activate caspase pathways leading to cell death in breast cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that derivatives of tetrahydropyrano[4,3-c]pyrazole possess neuroprotective effects through modulation of neurotransmitter systems. For example, compounds that interact with GABA receptors have been shown to reduce neuronal apoptosis in models of neurodegenerative diseases . This suggests that our compound may hold similar protective properties.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds containing the benzo[d][1,3]dioxole structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .
Synthesis
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
- Synthesis of the tetrahydropyrano[4,3-c]pyrazole via condensation reactions.
- Final coupling reaction to form the urea linkage.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea and analogous compounds:
Key Observations:
Structural Complexity: The target compound’s fused pyrano-pyrazole system confers greater rigidity compared to simpler pyrazole derivatives (e.g., 4a–e or MK13), which may enhance binding specificity but reduce synthetic accessibility .
The pyrrolidinone substituent in 6f introduces hydrogen-bonding capacity, which is absent in the target compound but present in hydroxymethyl-pyrazole ureas (5а-l) .
Biological Activity: Benzo[d][1,3]dioxole-containing compounds (e.g., 4a–e, 6f) show consistent antibacterial activity, suggesting this moiety is critical for microbial target interaction . Urea derivatives like MK13 and 5а-l are often explored for CNS applications (e.g., anticonvulsant activity), though the target compound’s pyrano-pyrazole scaffold may redirect its therapeutic niche .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
